![molecular formula C15H22O2 B14250934 Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- CAS No. 398142-42-2](/img/structure/B14250934.png)
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is a chemical compound with a complex structure that includes a phenol group, a hydroxymethyl group, and a dimethylcyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxymethyl derivatives of phenols can be achieved through the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method provides good yields and regiospecificity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the hydroxymethylation of phenols under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for mild oxidation to form aldehydes.
Reduction: Sodium borohydride is used for the reduction of aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Quinone Methide Intermediate Hypothesis: The compound can form quinone methide intermediates, which are reactive species involved in various chemical reactions.
SN2 Mechanism: Involves the nucleophilic attack of the phenolate ion on the methylol carbon of another molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the dimethylcyclopentyl group.
4-Hydroxymethylphenol: Similar but with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is unique due to the presence of the dimethylcyclopentyl group, which imparts distinct chemical properties and reactivity compared to other hydroxymethylphenols.
Eigenschaften
CAS-Nummer |
398142-42-2 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methylphenol |
InChI |
InChI=1S/C15H22O2/c1-11-5-6-13(17)12(9-11)15(10-16)8-4-7-14(15,2)3/h5-6,9,16-17H,4,7-8,10H2,1-3H3 |
InChI-Schlüssel |
RWRCROWOIGNRGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


germane](/img/structure/B14250853.png)
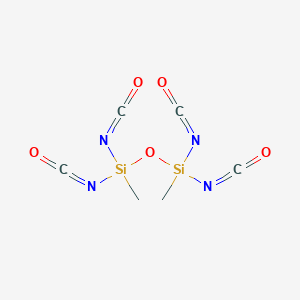
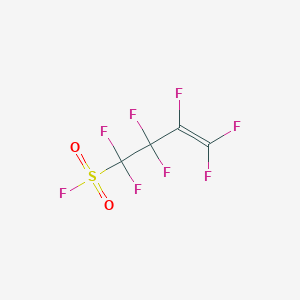
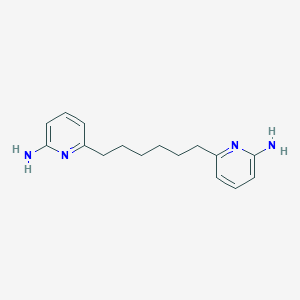
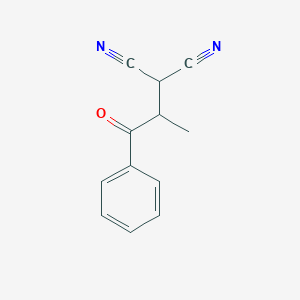
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
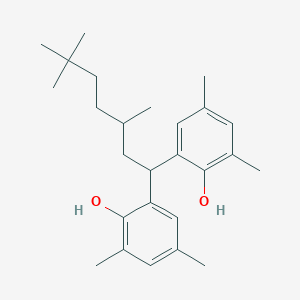
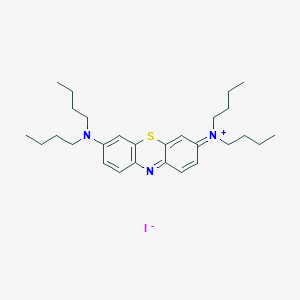
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)

![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
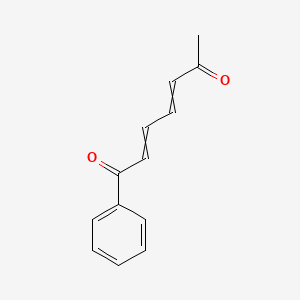
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
